molecular formula C5H10 B8815676 2-Pentene

2-Pentene

Cat. No.: B8815676
M. Wt: 70.13 g/mol
InChI Key: QMMOXUPEWRXHJS-UHFFFAOYSA-N
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Description

2-Pentene is a natural product found in Cinnamomum camphora and Tuber borchii with data available.

Scientific Research Applications

Chemical Properties and Structure

2-Pentene exists in two geometric isomers:

  • Cis-2-Pentene : The two methyl groups are on the same side of the double bond.
  • Trans-2-Pentene : The methyl groups are on opposite sides of the double bond.

The structural differences between these isomers influence their reactivity and applications in chemical reactions, particularly in olefin metathesis and polymerization processes.

Industrial Applications

  • Fuel Additives
    • This compound is primarily used as an additive in gasoline production. It enhances octane ratings and improves combustion efficiency. This application is critical in formulating high-performance fuels that meet stringent environmental regulations .
  • Organic Solvent
    • The compound serves as an organic solvent in various chemical reactions, particularly in inhibiting polymerization processes. Its properties allow it to dissolve a wide range of organic compounds without participating in unwanted reactions .
  • Olefin Metathesis
    • Cis-2-pentene is notably involved in olefin metathesis reactions, which are crucial for producing higher-value chemicals from simpler alkenes. This reaction allows for the redistribution of carbon-carbon double bonds, resulting in valuable products with minimal hazardous byproducts .
  • Chemical Synthesis
    • This compound is used as a feedstock for synthesizing other chemicals, including:
      • Alkylation : It can be alkylated to form branched-chain hydrocarbons that are important in fuel formulations.
      • Isomerization : It can be converted into other pentenes or hexenes through catalytic processes, which are valuable in various applications .

Case Study 1: Olefin Metathesis in Chemical Production

A study conducted by researchers at the University of Virginia demonstrated the efficiency of using cis-2-pentene in olefin metathesis reactions to produce higher alkene fractions. The results indicated that using specific catalysts significantly increased yield while reducing side reactions that generate waste products .

Case Study 2: Fuel Performance Enhancement

In a comparative analysis of various fuel additives, researchers found that incorporating this compound into gasoline formulations improved engine performance metrics such as power output and emissions reduction. The study highlighted the compound's role in enhancing octane ratings compared to traditional additives .

Safety and Environmental Considerations

While this compound is generally considered non-toxic at permissible exposure levels, it possesses a pungent odor that can be unpleasant at higher concentrations. Regulatory guidelines have been established to monitor its release into the environment and ensure safe handling practices during industrial applications .

Q & A

Basic Research Questions

Q. How can the stereoisomers of 2-pentene ((Z)- and (E)-isomers) be synthesized and isolated for experimental studies?

  • Methodological Answer : The synthesis of (Z)- and (E)-2-pentene isomers can be achieved via dehydrohalogenation of 2-bromopentane or dehydration of 2-pentanol using acid catalysis. Fractional distillation or preparative gas chromatography (GC) is recommended for isolation. For purity verification, nuclear magnetic resonance (NMR) spectroscopy and GC retention indices should be cross-referenced with NIST-standardized data .

Q. What analytical techniques are most effective for distinguishing between cis- and trans-2-pentene isomers?

  • Methodological Answer : Gas chromatography with polar capillary columns (e.g., Carbowax) provides baseline separation of (Z)- and (E)-2-pentene due to differences in dipole moments. Complementary techniques include infrared (IR) spectroscopy (C=C stretching modes: ~1650–1680 cm⁻¹) and mass spectrometry (fragmentation patterns differ slightly between isomers). Calibration with certified reference materials is critical .

Q. What mechanistic insights govern the addition of hydrogen bromide to this compound?

  • Methodological Answer : The reaction follows anti-Markovnikov orientation via radical intermediates under peroxide-free conditions, yielding 3-bromopentane as the major product. This contradicts classical alternate polarity theory and aligns with electron displacement mechanisms. Kinetic studies using iodine or nitric oxide as inhibitors can validate radical pathways .

Advanced Research Questions

Q. How do thermodynamic inconsistencies in this compound isomerization data impact reaction equilibrium modeling?

  • Methodological Answer : Discrepancies in ΔH° and ΔG° values for (Z)-to-(E) isomerization (e.g., Kapteijn et al., 1983 vs. NIST data) arise from experimental conditions (gas vs. liquid phase, catalyst presence). Researchers should use high-purity samples and microcalorimetry to re-evaluate enthalpy changes. Computational methods (e.g., Gaussian DFT) can reconcile discrepancies by accounting for solvent effects and transition-state entropy .

Q. What catalytic systems optimize this compound metathesis for selective production of 2-butene and 3-hexene?

  • Methodological Answer : Reactive distillation (RD) columns with tungsten-based catalysts (e.g., WCl₆/SiO₂) enhance equilibrium shift toward 2-butene and 3-hexene. Process parameters (e.g., 14-stage column, reflux ratio 2.5) from Chen et al. (2000) achieve >95% conversion. Rigorous simulation tools (Aspen Plus®) should integrate reaction kinetics and phase equilibria for scale-up .

Q. How can computational chemistry resolve ambiguities in this compound’s vibrational spectra?

  • Methodological Answer : Density functional theory (DFT) calculations (B3LYP/6-311+G(d,p)) predict vibrational frequencies for C=C and CH₃ bending modes. Discrepancies between experimental (NIST IR) and computed spectra often arise from anharmonicity or matrix effects. Multi-reference methods (CASSCF) improve accuracy for conjugated systems .

Q. What protocols validate the accuracy of this compound’s thermochemical data in open-source databases?

  • Methodological Answer : Cross-validate enthalpy of formation (ΔfH°) using bomb calorimetry for liquid-phase combustion and gas-phase photoionization mass spectrometry. Compare results with NIST’s evaluated data and historical literature (e.g., Sherrill et al., 1929). Statistical error propagation must account for purity (>99.5%) and calibration uncertainties .

Q. How do stereochemical configurations influence this compound’s toxicity in bacterial mutagenicity assays?

  • Methodological Answer : Ames testing with Salmonella typhimurium strains (TA98, TA100) reveals that (E)-2-pentene exhibits higher mutagenic potential due to electrophilic reactivity. Dose-response curves should be normalized to racemic mixtures, with negative controls (DMSO) and positive controls (2-nitrofluorene) to validate assay conditions .

Properties

Molecular Formula

C5H10

Molecular Weight

70.13 g/mol

IUPAC Name

pent-2-ene

InChI

InChI=1S/C5H10/c1-3-5-4-2/h3,5H,4H2,1-2H3

InChI Key

QMMOXUPEWRXHJS-UHFFFAOYSA-N

Canonical SMILES

CCC=CC

Related CAS

25656-71-7

Origin of Product

United States

Synthesis routes and methods I

Procedure details

In a first reactor R1, 1-butene, 2-butene and isobutene are reacted in the presence of the metathesis catalyst of the present invention to give propene, 2-pentene and 2-methyl-2-butene. For this purpose, a raffinate I stream is fed to the reactor. The reactor is followed by a distillation column D1 at the top of which propene and ethene formed as by-product are removed. Unreacted raffinate I is taken off at the middle offtake. Some of it may: also be returned to the reactor R1 (not shown in FIG. 1). 2-Pentene, 2-methyl-2-butene and 3-hexene formed as by-product as well as high boilers are taken off at the bottom of D1. The bottoms are then fed together with added ethene to a reactor R2 which again contains a metathesis catalyst of the present invention. In this reactor R2, the reaction of 2-pentene and 2-methyl-2-butene with ethene to give 1-butene, isobutene and propene takes place. The reaction product from reactor R2 is fed to a distillation column D2 at the top of which propene and unreacted ethene are taken off. 1-Butene and isobutene formed are taken off at the middle offtake and at least sore is preferably returned to the reactor R1. Unreacted 2-pentene, 2-methyl-2-butene and also, as by-products, 3-hexene and high boilers are obtained at the bottom of D2. These are preferably returned to the reactor R2. The mixtures of propene and by-product ethene taken off at the top of D1 and D2 are fractionated in a further distillation column D3. Ethene is obtained at the top of D3 and this is preferably returned to the reactor R2 (not shown in FIG. 1), or discharged as co-cracker feed. The propene obtained at the bottom of D3 is the desired reaction product of the process of the present invention. D1 and D2 are designed such that a low-boiling phase, in particular a C2/3 phase comprising ethene and propene, is taken off at the top of the column. C4 streams, in particular butenes and butanes, are taken off as intermediate-boiling phase. As bottoms, C≧5-hydrocarbons are discharged.
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Synthesis routes and methods II

Procedure details

To a stirred solution of 7a (9.47 g, 29.7 mmol, 1 equiv) in anhydrous THF at −78° C. under N2 was added a 1 M solution of LiHMDS in THF (33 mmol, 33 mL, 1.1 equiv) followed by cis-1-bromo-2-pentene (4.21 mL, 35.6 mmol, 1.2 equiv), afforded a mixture of diastereomers of the lactam 7b (R9′=2-pentene) (43.2%) after silica gel purification. The lactam 7b (3.96 g, 10.22 mmol) was reduced to the pyrrolidine 7c (R9′=2-pentene) by the two-step sequence involving superhydride® reduction of the lactam to the hemiaminal, at −78° C. in anhydrous THF, and the subsequent reduction of the hemiaminal with Et3SiH/BF3OEt2 in anhydrous DCM at −78° C., affording 7c (R9′=2-pentene) (71%) after silica gel purification. The pyrrolidine 7c (2.71 g, 7.26 mmol) and 10% palladium on carbon (560 mg) in anhydrous methanol (30 mL) was subjected to Parr hydrogenolysis at 50 psi for 5 h. The reaction mixture was filtered through a celite pad and washed several times with methanol. The combined washings and filtrate were evaporated to dryness, affording, without further purification, a colorless oil 7d (R9=pentyl) (1.68 g, 80%); TLC: Rf=0.3 [Solvent system: DCM:hexanes:MeOH (6:5:1)]. MS (ESNEG): 284.5 [M−H]−.
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

2-Pentene
2-Pentene
2-Pentene
Reactant of Route 4
2-Pentene
2-Pentene
Reactant of Route 6
2-Pentene

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